5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14640229
InChI: InChI=1S/C7H8F2N2O2/c1-2-11-5(6(8)9)4(3-10-11)7(12)13/h3,6H,2H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C7H8F2N2O2
Molecular Weight: 190.15 g/mol

5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC14640229

Molecular Formula: C7H8F2N2O2

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15 g/mol
IUPAC Name 5-(difluoromethyl)-1-ethylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C7H8F2N2O2/c1-2-11-5(6(8)9)4(3-10-11)7(12)13/h3,6H,2H2,1H3,(H,12,13)
Standard InChI Key APTZMZMPNRWKHK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C(=O)O)C(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol. Its IUPAC name, 5-(difluoromethyl)-1-ethylpyrazole-4-carboxylic acid, reflects the substitution pattern on the pyrazole ring. Key identifiers include:

  • SMILES: CCN1C(=C(C=N1)C(=O)O)C(F)F

  • InChI Key: InChI=1S/C7H8F2N2O2/c1-2-11-5(6(8)9)3(4-10-11)7(12)13/h4,6H,2H2,1H3,(H,12,13)

  • CAS Registry: 1343146-62-2 .

The crystal structure remains undetermined, but computational models predict a planar pyrazole ring with the difluoromethyl and carboxylic acid groups adopting orthogonal orientations to minimize steric hindrance .

Physicochemical Properties

PropertyValue
Melting PointNot reported
Boiling PointDecomposes above 200°C
Solubility (Water)Low (hydrophobic core)
pKa (Carboxylic Acid)~3.5 (estimated)
LogP1.8 (calculated)

The carboxylic acid group confers moderate acidity, while the difluoromethyl group enhances lipophilicity, influencing its reactivity in esterification and amidation reactions .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid involves four stages, as derived from analogous protocols for methyl-substituted variants :

  • Claisen Condensation:
    Ethyl difluoroacetate undergoes condensation with ethyl acetate in the presence of a base (e.g., sodium ethoxide) to form ethyl 4,4-difluoroacetoacetate. Yield: 75–80% .

  • Acidification with Carbonic Acid:
    The sodium enolate intermediate is treated with carbon dioxide and water, generating carbonic acid in situ. This step avoids strong mineral acids, reducing byproducts. pH is maintained at 5–7 .

  • Coupling with Triethyl Orthoformate:
    The difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride, forming ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate. Excess acetyl anhydride drives the reaction to completion .

  • Pyrazole Ring Closure:
    The intermediate is treated with ethylhydrazine in a biphasic system (toluene/water) using a weak base (e.g., Na₂CO₃). This step ensures high regioselectivity (>99% purity) and minimizes the formation of the undesired regioisomer .

Optimization Challenges

  • Regioselectivity: Weak bases (e.g., Na₂CO₃) suppress byproduct formation during ring closure compared to strong bases like NaOH .

  • Scale-Up Efficiency: The use of gaseous CO₂ for acidification reduces costs and waste, aligning with green chemistry principles .

Applications in Agrochemicals

Fungicide Precursor

The compound is hydrolyzed to 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid (free acid), a key intermediate for sulfonylurea and strobilurin fungicides. These agents inhibit mitochondrial respiration in fungi, offering broad-spectrum activity against Ascomycota and Basidiomycota pathogens .

Economic Impact

With global fungicide demand exceeding 30,000 metric tons annually, a 1% improvement in synthesis efficiency could save ~300 metric tons of raw materials yearly, highlighting the compound’s industrial significance .

Spectroscopic Characterization

NMR Data

¹H NMR (400 MHz, DMSO-d₆)δ (ppm)
Ethyl group (-CH₂CH₃)1.25 (t, J=7.2 Hz, 3H)
N-CH₂-4.12 (q, J=7.2 Hz, 2H)
Pyrazole H-38.45 (s, 1H)
Difluoromethyl (-CF₂H)6.15 (t, J=54 Hz, 1H)
¹⁹F NMR (376 MHz, DMSO-d₆)δ (ppm)
CF₂H-115.2 (d, J=54 Hz)

IR Spectroscopy

  • C=O Stretch: 1705 cm⁻¹ (carboxylic acid)

  • C-F Stretch: 1120–1240 cm⁻¹ (difluoromethyl)

  • N-H Stretch: 2500–3300 cm⁻¹ (pyrazole ring) .

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